2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione
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Overview
Description
“2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione” consists of a benzopyrrole ring fused with pyrrole . The fully reduced member of the isoindole family is termed isoindoline . Formal oxidation to the 10π-system leads to isoindole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Other reactions include the cobalt-catalyzed carbonylation of C (sp2)–H bonds with azodicarboxylate as the carbonyl source .Scientific Research Applications
Synthesis and Modification
Regioselective Condensation and Anti-inflammatory Activity
2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione and similar compounds can be synthesized through regioselective condensation. This process has demonstrated the potential for producing anti-inflammatory agents. Notably, microwave conditions enhance yields of the desired products. The anti-inflammatory activity of these derivatives has been confirmed in the rat adjuvant model, marking the first demonstration of the anti-inflammatory potential of phthalimide derivatives (Abdou, Khidre, & Barghash, 2012).
Potential Antipsychotic Properties and Serotonin Receptor Affinity
Derivatives of 2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione show promise as antipsychotics. They exhibit notable affinity for serotonin receptors and inhibit phosphodiesterase 10A, a property that can be leveraged in antipsychotic drug development (Czopek et al., 2020).
Efficient Synthesis via Microwave-Assisted Reactions
The compound and its derivatives can be efficiently synthesized using conventional and microwave-assisted methods. This approach enhances the speed and yield of the synthesis process (Sena et al., 2007).
Biological Applications
Anticancer Activity
Some isoindole-1,3-dione derivatives exhibit significant anticancer activity. The efficacy of these compounds as anticancer agents varies depending on their substituents, making them potential candidates for chemotherapy (Tan et al., 2020).
Xanthine Oxidase Inhibitor Properties
These derivatives have been evaluated as inhibitors of xanthine oxidase, a key enzyme in human metabolism. Their inhibitory activities provide insights into the development of new therapeutic agents (Gunduğdu et al., 2020).
Future Directions
The future directions for “2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further studies to investigate their impact on the survival of blood cancer cells, particularly against Raji cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , indicating a potential area for future research.
properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQYWCYSGSJTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione |
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